![molecular formula C22H26FN3O5S B12295167 N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[8-fluoro-6-(4-hidroxi-6-oxooxan-2-il)-4-propan-2-il-5,6-dihidrobenzo[h]quinazolin-2-il]-N-metilmetanosulfonamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinazolina, un átomo de flúor y un grupo sulfonamida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[8-fluoro-6-(4-hidroxi-6-oxooxan-2-il)-4-propan-2-il-5,6-dihidrobenzo[h]quinazolin-2-il]-N-metilmetanosulfonamida típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de Quinazolina: Esto se logra a través de una reacción de ciclización que involucra un derivado de anilina apropiado y un compuesto carbonílico.
Introducción del átomo de Flúor: La fluoración generalmente se lleva a cabo utilizando reactivos como N-fluorobenzenosulfonimida (NFSI) en condiciones suaves.
Unión del grupo Oxan-2-il: Este paso involucra la formación de un anillo de oxano a través de una reacción de sustitución nucleofílica.
Formación de Sulfonamida: El paso final involucra la reacción del intermedio con cloruro de metanosulfonilo en presencia de una base como trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas de purificación como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[8-fluoro-6-(4-hidroxi-6-oxooxan-2-il)-4-propan-2-il-5,6-dihidrobenzo[h]quinazolin-2-il]-N-metilmetanosulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo sulfonamida se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de nuevos derivados de sulfonamida.
Aplicaciones Científicas De Investigación
N-[8-fluoro-6-(4-hidroxi-6-oxooxan-2-il)-4-propan-2-il-5,6-dihidrobenzo[h]quinazolin-2-il]-N-metilmetanosulfonamida tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas involucradas en la proliferación de células cancerosas.
Biología: El compuesto se utiliza en ensayos bioquímicos para estudiar la cinética enzimática y la inhibición.
Ciencia de Materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-[8-fluoro-6-(4-hidroxi-6-oxooxan-2-il)-4-propan-2-il-5,6-dihidrobenzo[h]quinazolin-2-il]-N-metilmetanosulfonamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une al sitio activo de la enzima diana, inhibiendo su actividad y, por lo tanto, afectando las vías bioquímicas en las que participa la enzima. Esta inhibición puede conducir a la supresión del crecimiento de células cancerosas u otros efectos terapéuticos.
Propiedades
Fórmula molecular |
C22H26FN3O5S |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3 |
Clave InChI |
VLAHUUGOOLLUEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
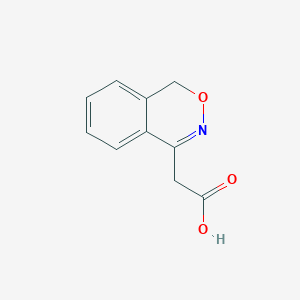

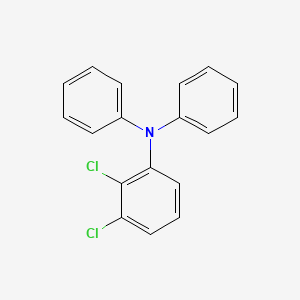
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
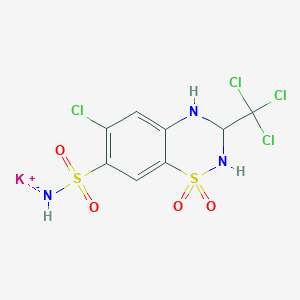
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
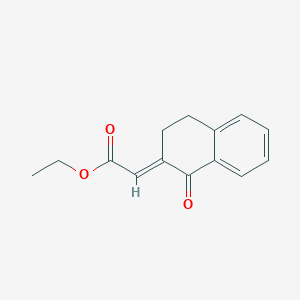

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
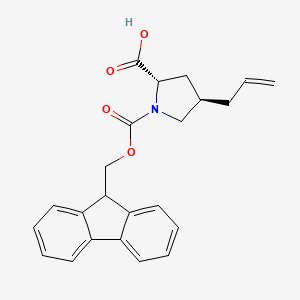
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
